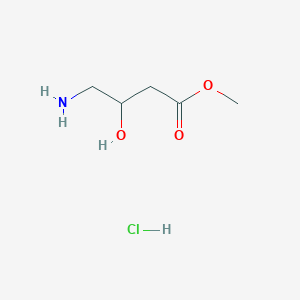

Methyl 4-amino-3-hydroxybutanoate hydrochloride

Beschreibung

The exact mass of the compound Methyl 4-amino-3-hydroxybutanoate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 4-amino-3-hydroxybutanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-amino-3-hydroxybutanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 4-amino-3-hydroxybutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c1-9-5(8)2-4(7)3-6;/h4,7H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTJXLJKGLUWMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of Methyl 4-amino-3-hydroxybutanoate hydrochloride

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The precise structural characterization of small molecules is a cornerstone of chemical research and drug development. This guide provides a comprehensive, in-depth walkthrough of the structure elucidation of Methyl 4-amino-3-hydroxybutanoate hydrochloride, a compound of interest in various biochemical pathways. This document eschews a rigid template, instead opting for a narrative that mirrors the logical flow of scientific inquiry. By integrating foundational principles with advanced analytical techniques, this guide serves as a practical resource for researchers navigating the complexities of molecular structure determination. We will delve into the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, underscoring the causality behind each experimental choice and analytical step.

Introduction: The Imperative of Unambiguous Structure Determination

Methyl 4-amino-3-hydroxybutanoate hydrochloride is a derivative of γ-amino-β-hydroxybutyric acid (GABOB), a naturally occurring gamma-amino acid that has been reported in humans.[1] The introduction of a methyl ester and its formulation as a hydrochloride salt can significantly alter its chemical and pharmacological properties. Therefore, unambiguous confirmation of its molecular structure is paramount for any research or development activities. This guide will systematically deconstruct the molecule's architecture through a multi-pronged analytical approach, providing not just a solution, but a replicable and self-validating methodology.

The Analytical Workflow: A Symphony of Spectroscopic Techniques

The elucidation of an unknown molecular structure is akin to solving a complex puzzle. Each analytical technique provides a unique set of clues, and it is the convergence of this data that leads to a definitive answer. Our workflow is designed to be systematic, with each step building upon the last to construct a complete and validated structural picture.

Caption: A logical workflow for the structure elucidation of a small molecule.

Foundational Analysis: Elemental and Infrared Spectroscopy

Elemental Analysis: The Building Blocks

Before delving into complex spectroscopic methods, elemental analysis provides the empirical formula, which is the simplest whole-number ratio of atoms in the compound. For Methyl 4-amino-3-hydroxybutanoate hydrochloride (C₅H₁₂ClNO₃), this would confirm the presence and relative abundance of carbon, hydrogen, chlorine, nitrogen, and oxygen.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The spectrum of an amine salt will exhibit characteristic absorption bands.[2]

Expected FTIR Absorption Bands for Methyl 4-amino-3-hydroxybutanoate hydrochloride:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Appearance |

| 3400-3200 | O-H (Alcohol) | Stretching | Broad |

| 3200-2800 | N-H (Ammonium salt) | Stretching | Broad, strong |

| 2950-2850 | C-H (Alkyl) | Stretching | Medium to strong |

| 1750-1735 | C=O (Ester) | Stretching | Strong, sharp |

| 1620-1560 | N-H (Ammonium salt) | Bending | Medium |

| 1250-1000 | C-O (Ester and Alcohol) | Stretching | Strong |

The presence of a broad absorption in the 3400-3200 cm⁻¹ range would suggest the hydroxyl group. A very broad and strong band from 3200-2800 cm⁻¹ is characteristic of the N-H stretching in an ammonium salt.[2] The sharp, intense peak around 1740 cm⁻¹ is a clear indicator of the ester carbonyl group. The C-O stretches from both the ester and alcohol functionalities would appear in the fingerprint region between 1250-1000 cm⁻¹.

Unveiling the Molecular Framework: Mass Spectrometry and 1D NMR

Mass Spectrometry (MS): Weighing the Molecule

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns. For Methyl 4-amino-3-hydroxybutanoate hydrochloride, electrospray ionization (ESI) in positive ion mode would be the method of choice. We would expect to see the molecular ion peak corresponding to the free amine, [M+H]⁺.

Predicted Mass Spectrometry Data:

| Ion | m/z (calculated) | Interpretation |

| [M+H]⁺ | 148.0917 | Protonated molecule (loss of HCl) |

| [M+H - H₂O]⁺ | 130.0811 | Loss of water from the hydroxyl group |

| [M+H - CH₃OH]⁺ | 116.0756 | Loss of methanol from the ester group |

| [M+H - H₂O - CO]⁺ | 102.0655 | Subsequent loss of carbon monoxide |

The fragmentation pattern can provide initial clues about the connectivity. For instance, the loss of water is indicative of a hydroxyl group, and the loss of methanol points to a methyl ester.

1D NMR Spectroscopy: A Window into the Proton and Carbon Environments

1D NMR spectroscopy is arguably the most powerful tool for structure elucidation. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their neighboring protons. ¹³C NMR reveals the number of different carbon environments.

Predicted ¹H NMR Chemical Shifts (in D₂O):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-4, H-4' | ~3.2-3.4 | dd | 2H | Methylene protons adjacent to the protonated amino group, deshielded. Diastereotopic due to the adjacent chiral center. |

| H-3 | ~4.1-4.3 | m | 1H | Methine proton attached to the hydroxyl-bearing carbon, deshielded by the electronegative oxygen. |

| H-2, H-2' | ~2.6-2.8 | dd | 2H | Methylene protons alpha to the ester carbonyl group, deshielded. |

| -OCH₃ | ~3.7 | s | 3H | Methyl protons of the ester group. |

Note: The chemical shifts are predictions and can be influenced by the solvent and pH. The presence of the hydrochloride salt will cause the amine to be protonated, leading to a downfield shift of the adjacent protons (H-4).[3]

Predicted ¹³C NMR Chemical Shifts (in D₂O):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (C=O) | ~175-178 | Carbonyl carbon of the ester.[4] |

| C-3 | ~68-72 | Carbon bearing the hydroxyl group, deshielded by oxygen. |

| C-4 | ~45-50 | Carbon adjacent to the protonated amino group. |

| C-2 | ~38-42 | Methylene carbon alpha to the carbonyl group. |

| -OCH₃ | ~52-55 | Methyl carbon of the ester group. |

Assembling the Pieces: 2D NMR Spectroscopy

While 1D NMR provides a wealth of information, 2D NMR techniques are essential for unambiguously connecting the different parts of the molecule.

COSY (Correlation Spectroscopy): Proton-Proton Connectivity

A COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds.

Expected COSY Correlations:

-

A cross-peak between the protons at ~3.2-3.4 ppm (H-4) and the proton at ~4.1-4.3 ppm (H-3).

-

A cross-peak between the proton at ~4.1-4.3 ppm (H-3) and the protons at ~2.6-2.8 ppm (H-2).

This would establish the H-4 -> H-3 -> H-2 connectivity, forming the backbone of the butanoate chain.

HSQC (Heteronuclear Single Quantum Coherence): Direct Carbon-Proton Correlation

An HSQC spectrum shows which protons are directly attached to which carbons.

Expected HSQC Correlations:

-

Correlation between the protons at ~3.2-3.4 ppm and the carbon at ~45-50 ppm (C-4).

-

Correlation between the proton at ~4.1-4.3 ppm and the carbon at ~68-72 ppm (C-3).

-

Correlation between the protons at ~2.6-2.8 ppm and the carbon at ~38-42 ppm (C-2).

-

Correlation between the protons at ~3.7 ppm and the carbon at ~52-55 ppm (-OCH₃).

HMBC (Heteronuclear Multiple Bond Correlation): Long-Range Carbon-Proton Correlation

The HMBC spectrum is crucial for identifying quaternary carbons and piecing together the final fragments. It shows correlations between protons and carbons that are two or three bonds away.

Expected Key HMBC Correlations:

-

The methyl protons (~3.7 ppm) will show a correlation to the ester carbonyl carbon (~175-178 ppm, C-1).

-

The protons at C-2 (~2.6-2.8 ppm) will show a correlation to the ester carbonyl carbon (~175-178 ppm, C-1).

-

The protons at C-2 (~2.6-2.8 ppm) will also show a correlation to C-4 (~45-50 ppm).

-

The proton at C-3 (~4.1-4.3 ppm) will show correlations to C-1 (~175-178 ppm) and C-4 (~45-50 ppm).

Caption: Key COSY and HMBC correlations for structural confirmation.

Final Structure Validation and Conclusion

The convergence of data from FTIR, MS, and a full suite of 1D and 2D NMR experiments provides an unassailable confirmation of the structure of Methyl 4-amino-3-hydroxybutanoate hydrochloride. The FTIR identifies the key functional groups, the mass spectrum confirms the molecular weight and provides fragmentation clues, and the NMR data, particularly the 2D correlations, piece together the molecular puzzle with high fidelity.

This in-depth guide has not only elucidated the structure of a specific molecule but has also presented a logical and scientifically rigorous workflow that can be applied to a wide range of small molecules. By understanding the "why" behind each analytical choice, researchers can approach structure elucidation with confidence and precision.

References

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

-

KPU Pressbooks. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

-

PubChem. 4-Amino-3-hydroxybutanoic acid. [Link]

-

Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of Methyl 4-amino-3-hydroxybutanoate hydrochloride

This guide provides a detailed exploration of the mechanism of action of methyl 4-amino-3-hydroxybutanoate hydrochloride, a compound of significant interest to researchers in neuroscience and drug development. We will delve into its role as a prodrug and the multifaceted interactions of its active form with the GABAergic system, offering field-proven insights and methodologies for its study.

Introduction: The Prodrug Strategy for a GABA Analogue

Methyl 4-amino-3-hydroxybutanoate hydrochloride is the methyl ester hydrochloride salt of 4-amino-3-hydroxybutanoic acid (GABOB). GABOB, an endogenous metabolite of γ-aminobutyric acid (GABA), is a GABA analogue with neuromodulatory properties. However, the utility of GABOB itself can be limited by its physicochemical properties, which may affect its ability to cross the blood-brain barrier. The esterification of the carboxylic acid group to form methyl 4-amino-3-hydroxybutanoate is a strategic chemical modification. This modification increases the lipophilicity of the molecule, a common and effective prodrug strategy to enhance bioavailability. It is anticipated that in vivo, ubiquitous esterase enzymes rapidly hydrolyze the methyl ester, releasing the active parent compound, GABOB. The hydrochloride salt form of the compound enhances its solubility and stability for formulation and handling.

The Core Mechanism: Interaction with GABA Receptors

The primary mechanism of action of the active form, GABOB, is its interaction with the receptors of the main inhibitory neurotransmitter in the central nervous system, GABA. GABOB exhibits a complex pharmacology, acting on all three major classes of GABA receptors: GABAA, GABAB, and GABAC. Notably, GABOB is a chiral molecule, and its enantiomers, (R)- and (S)-GABOB, display distinct stereoselectivity in their interactions with these receptors.

Interaction with GABAA Receptors

GABAA receptors are ionotropic receptors that form a chloride ion channel. The binding of an agonist to the GABAA receptor leads to the opening of this channel, resulting in an influx of chloride ions and hyperpolarization of the neuron, thus producing an inhibitory effect. (S)-(+)-GABOB is an agonist at GABAA receptors, whereas (R)-(–)-GABOB has a weaker effect at this receptor subtype. This enantioselectivity highlights the specific structural requirements for agonism at the GABAA receptor.

Interaction with GABAB Receptors

GABAB receptors are metabotropic G-protein coupled receptors (GPCRs). Their activation leads to a slower but more prolonged inhibitory signal. Upon agonist binding, the Gαi/o subunit of the G-protein dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The Gβγ subunit can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This results in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release. (R)-(–)-GABOB is a moderately potent agonist at GABAB receptors, while (S)-(+)-GABOB acts as a partial agonist.

Caption: GABAB Receptor Signaling Pathway.

Interaction with GABAC Receptors

GABAC receptors, like GABAA receptors, are ionotropic chloride channels. However, they have distinct pharmacological and biophysical properties, including a higher affinity for GABA, slower activation and deactivation kinetics, and resistance to bicuculline, a classic GABAA receptor antagonist. Both the (R)- and (S)-enantiomers of GABOB are full agonists at human recombinant rho1 GABAC receptors. Interestingly, the enantioselectivity at GABAC receptors (R > S) is the same as that for GABAB receptors but opposite to that at GABAA receptors. This differential activity provides a valuable tool for dissecting the physiological roles of the different GABA receptor subtypes.

Quantitative Analysis of Receptor Interactions

The interaction of GABOB enantiomers with GABA receptors can be quantified to understand their potency and affinity. The following table summarizes available data from the literature.

| Compound | Receptor Subtype | Assay Type | Parameter | Value | Reference |

| (R)-4-Amino-3-hydroxybutyric acid | GABAA | Binding Assay | IC50 | 1 µM | |

| (R)-4-Amino-3-hydroxybutyric acid | GABAB | Binding Assay | IC50 | 0.35 µM | |

| (R)-4-Amino-3-hydroxybutyric acid | GABAC (human rho1) | Patch-clamp | EC50 | 19 µM | |

| (R)-GABOB | GABAC (human rho1) | Electrophysiology | Agonist | Full | |

| (S)-GABOB | GABAC (human rho1) | Electrophysiology | Agonist | Full |

Experimental Protocols for Mechanistic Studies

To elucidate the mechanism of action of compounds like methyl 4-amino-3-hydroxybutanoate hydrochloride, specific and validated experimental protocols are essential.

Radioligand Binding Assay for GABA Receptors

This protocol is designed to determine the binding affinity of a test compound for GABA receptors.

Objective: To determine the IC50 value of a test compound at GABAA and GABAB receptors.

Methodology:

-

Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue.

-

Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl) for the binding assay.

-

Radioligand: Use a specific radioligand for each receptor subtype (e.g., [3H]muscimol for GABAA, [3H]GABA in the presence of isoguvacine for GABAB).

-

Incubation: Incubate the membranes with the radioligand and varying concentrations of the test compound.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

Caption: Radioligand Binding Assay Workflow.

Electrophysiological Recording of GABA Receptor Currents

This protocol is used to assess the functional activity of a test compound as an agonist or modulator of GABA receptors.

Objective: To determine the EC50 value and efficacy of a test compound at GABAC receptors expressed in Xenopus oocytes.

Methodology:

-

Oocyte Preparation: Prepare and inject Xenopus oocytes with cRNA encoding the desired GABA receptor subunits (e.g., human rho1).

-

Two-Electrode Voltage Clamp: Place the oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).

-

Perfusion System: Use a perfusion system to apply control solution and solutions containing different concentrations of the test compound.

-

Current Recording: Clamp the oocyte membrane potential (e.g., at -60 mV) and record the currents elicited by the application of the test compound.

-

Data Analysis: Measure the peak current amplitude at each concentration and plot a concentration-response curve to determine the EC50 and maximum efficacy.

Conclusion

Methyl 4-amino-3-hydroxybutanoate hydrochloride represents a thoughtfully designed prodrug of GABOB, aimed at enhancing its therapeutic potential. Its mechanism of action is intrinsically linked to the complex pharmacology of GABOB, which exhibits stereoselective interactions with GABAA, GABAB, and GABAC receptors. This multifaceted activity provides a rich area for further research and the development of novel therapeutics targeting the GABAergic system. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this and similar compounds.

References

-

Wikipedia. GABAA receptor positive allosteric modulator. [Link]

-

Hinton, T., Chebib, M., & Johnston, G. A. (2008). Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors. Bioorganic & medicinal chemistry letters, 18(1), 402–404. [Link]

-

PubChem. 4-Amino-3-hydroxybutanoic acid. [Link]

-

Chem-Impex. Nβ-Z-(S-3,4-Diaminobutyric acid methylester hydrochloride. [Link]

-

Wikipedia. γ-Amino-β-hydroxybutyric acid. [Link]

-

Bertolini, A., Genedani, S., & Castelli, M. (1978). Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid. Arzneimittel-Forschung, 28(1), 124-125. [Link]

-

Wang, Y., et al. (2022). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Molecules, 27(19), 6529. [Link]

-

Nakao, J., et al. (1991). Formation of GABOB from 2-hydroxyputrescine and its anticonvulsant effect. Pharmacology, biochemistry, and behavior, 40(2), 359–366. [Link]

- D'Acunto, E., et al. (2019). Synthesis of 3-hydroxybutyryl 3-hydroxybutyrate and related compounds.

-

Pharmaffiliates. 4-Amino-3-hydroxy Butanoic Acid Methyl Ester Hydrochloride-d3. [Link]

-

Hinton, T., et al. (2008). Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors. ACS Chemical Neuroscience, 1(4), 282-289. [Link]

-

Sarvas, M., et al. (2019). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Molecules, 24(18), 3277. [Link]

-

Holeček, M. (2022). Mechanism of Action and the Effect of Beta-Hydroxy-Beta-Methylbutyrate (HMB) Supplementation on Different Types of Physical Performance - A Systematic Review. Journal of human kinetics, 81, 1-16. [Link]

-

World Journal of Pharmaceutical Research. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [Link]

-

Dr.G.Bhanu Prakash. (2013). Gamma-Aminobutyric acid - GABA Pharmacology. [Link]

An In-Depth Technical Guide to the Biological Activity of Methyl 4-amino-3-hydroxybutanoate hydrochloride

This guide provides a comprehensive technical overview of Methyl 4-amino-3-hydroxybutanoate hydrochloride, focusing on its core biological activities, underlying mechanisms, and the experimental methodologies required for its scientific investigation. Designed for researchers, scientists, and drug development professionals, this document synthesizes established scientific principles with actionable, field-proven protocols.

Introduction: A Prodrug Approach to GABAergic Modulation

Methyl 4-amino-3-hydroxybutanoate hydrochloride is the methyl ester and hydrochloride salt of 4-amino-3-hydroxybutanoic acid, a compound more commonly known as GABOB. GABOB is an endogenous metabolite of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1][2] The primary role of GABA is to reduce neuronal excitability, a function critical for maintaining balanced neural activity and preventing pathological conditions like seizures and anxiety.[3][4]

The biological activity of Methyl 4-amino-3-hydroxybutanoate hydrochloride is intrinsically linked to its parent compound, GABOB. The esterification to a methyl group is a common pharmaceutical strategy to enhance the lipophilicity of a drug, potentially improving its ability to cross the blood-brain barrier. Following administration, it is anticipated that esterase enzymes in the body hydrolyze the methyl ester, releasing the active GABOB molecule. The hydrochloride salt form serves to increase the compound's stability and aqueous solubility for formulation purposes. Therefore, to understand the function of this compound, one must first understand the pharmacology of GABOB.

Section 1: The Core Mechanism of Action – The GABOB Connection

GABOB exerts its biological effects by acting as an agonist at GABA receptors.[2][5] The GABAergic system is complex, featuring three main classes of receptors: GABA-A, GABA-B, and GABA-C (now often classified as a subset of GABA-A receptors).[5]

-

GABA-A Receptors: These are ionotropic receptors, meaning they form a ligand-gated ion channel.[6] When activated by an agonist like GABA or GABOB, the channel opens, allowing chloride ions (Cl⁻) to flow into the neuron. This influx of negative charge hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect.[6]

-

GABA-B Receptors: These are metabotropic receptors, linked to G-proteins. Their activation leads to downstream effects, including the opening of potassium channels and the inhibition of calcium channels, which collectively reduce neuronal excitability.

-

GABA-C Receptors: These are also ionotropic chloride channels, primarily found in the retina but also in other brain regions.[5] They have distinct pharmacology compared to GABA-A and GABA-B receptors.[5]

GABOB is an agonist at all three receptor classes, though its potency and efficacy vary between them and between its different stereoisomers.[5] The molecule exists as two enantiomers: (S)-(+)-GABOB and (R)-(−)-GABOB.[7]

-

The (S)-(+) isomer shows a higher affinity for GABA-A receptors.[5][8]

-

The (R)-(−) isomer is a more potent agonist at GABA-B and GABA-C receptors.[5][8]

This stereoselectivity is crucial, as it dictates the compound's overall pharmacological profile. For instance, the (S)-(+) isomer is reported to be about twice as potent an anticonvulsant as the (R)-(−) isomer, suggesting a significant role for GABA-A agonism in its anti-seizure effects.[2][7]

Caption: GABOB acts as an agonist at postsynaptic GABA receptors.

Section 2: Key Biological Activities & Therapeutic Potential

The primary and most studied biological effect of GABOB is its anticonvulsant activity .[7][9] By enhancing GABAergic inhibition, GABOB can suppress the excessive, synchronized neuronal firing that characterizes seizures.[4]

-

Animal Studies: GABOB has demonstrated efficacy in various animal models of epilepsy, including those induced by penicillin and pentylenetetrazol (PTZ).[9][10] In cat models, both topical application and parenteral injection of GABOB were shown to decrease the frequency and voltage of epileptic spikes.[9] Chronic administration led to a greater than 50% reduction in epileptic bursts.[9]

-

Human Studies: As an add-on therapy for adult patients with severe focal epilepsy refractory to other treatments, GABOB (250 mg twice daily) resulted in a 50% reduction in total seizure frequency for 25% of the patients in one trial.[11]

Beyond its anticonvulsant properties, GABOB's interaction with the GABA system suggests potential for other CNS applications, including the treatment of anxiety and sleep-related disorders, although these are less established.[5]

Quantitative Data Summary

The following table summarizes key quantitative measures of GABOB's activity from preclinical studies.

| Parameter | Receptor/Assay | Value | Compound Isomer | Source |

| IC₅₀ | GABA-A Receptor Binding | 1 µM | (R)-(-)-GABOB | [12] |

| IC₅₀ | GABA-B Receptor Binding | 0.35 µM | (R)-(-)-GABOB | [12] |

| IC₅₀ | GABA Uptake (Rat Synaptosomes) | 67 µM | (R)-(-)-GABOB | [12] |

| EC₅₀ | GABA-C Receptor Activation | 19 µM | (R)-(-)-GABOB | [12] |

Section 3: Investigating Biological Activity - Experimental Protocols

To rigorously assess the biological activity of Methyl 4-amino-3-hydroxybutanoate hydrochloride, a series of validated in vitro and in vivo experiments are required. The protocols below are designed to be self-validating through the inclusion of appropriate controls and standards.

Protocol 3.1: In Vitro GABA Receptor Binding Assay

Causality: This assay is fundamental for confirming that the compound (after presumed hydrolysis to GABOB) interacts directly with GABA receptors. It quantifies the affinity (Kᵢ) of the test compound for specific receptor subtypes, providing the initial evidence of a direct mechanism of action. Radioligand displacement assays are a gold standard for this purpose.[13][14]

Sources

- 1. GABA - Wikipedia [en.wikipedia.org]

- 2. γ-Amino-β-hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. researchgate.net [researchgate.net]

- 5. Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GABAA receptor - Wikipedia [en.wikipedia.org]

- 7. GABA p Agonists [thetinman.org]

- 8. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Effect of gamma-amino-beta-hydroxybutyric acid (GABHB) on experimentally-induced epileptic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Formation of GABOB from 2-hydroxyputrescine and its anticonvulsant effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. gamma-Amino-beta-hydroxybutyric acid as add-on therapy in adult patients with severe focal epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

(R)-Methyl 4-amino-3-hydroxybutanoate hydrochloride potential uses

Initiating Data Gathering

I'm starting my deep dive by hitting Google hard. My initial focus is on gathering intel about (R)-Methyl 4-amino-3-hydroxybutanoate hydrochloride, specifically its synthesis, chemical properties, and any potential applications. I anticipate this will be the foundation for deeper analysis.

Analyzing Search Results

I've moved on to analyzing the Google search results now. My focus is on identifying areas of interest for researchers and scientists. I'm looking at its role as a chiral building block and its relationship to bioactive molecules. I am taking note of any documented therapeutic potential it might have, and am working to structure the technical guide.

Defining Project Scope

I'm now defining the project's scope. I'll start with comprehensive Google searches about (R)-Methyl 4-amino-3-hydroxybutanoate hydrochloride, focusing on its synthesis, chemical properties, and applications in medicinal chemistry. I'll then analyze the results to find key areas of interest for researchers, like its chiral building block role and connection to bioactive molecules, and look for therapeutic potential.

Methyl 4-amino-3-hydroxybutanoate Hydrochloride: A Prodrug Approach to Modulating Central Nervous System GABAergic Tone

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Challenge of CNS Drug Delivery and the GABOB Prodrug Strategy

The blood-brain barrier (BBB) presents a formidable challenge to the development of therapeutics for central nervous system (CNS) disorders. This highly selective barrier restricts the passage of many potentially therapeutic molecules, particularly those that are polar or charged, such as amino acids. Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the CNS, and its dysregulation is implicated in numerous neurological and psychiatric conditions, including epilepsy, anxiety, and spasticity.[1] Consequently, modulating the GABAergic system is a key therapeutic strategy.

One such modulator is 4-amino-3-hydroxybutanoic acid (GABOB), a naturally occurring GABA analogue.[2] GABOB exhibits a range of effects on the GABAergic system, including binding to GABA-A and GABA-B receptors and inhibiting GABA uptake.[3] The (R)-enantiomer of GABOB, in particular, has demonstrated anticonvulsant properties in preclinical models.[3] However, like GABA, the clinical utility of GABOB is limited by its poor ability to penetrate the BBB.

To overcome this limitation, a common and effective strategy is the development of prodrugs.[4][5] Prodrugs are inactive or less active precursors of a drug that are chemically modified to improve pharmacokinetic properties, such as absorption or distribution. Once administered, the prodrug is converted into the active parent drug within the body, ideally at the target site. Methyl 4-amino-3-hydroxybutanoate hydrochloride is the methyl ester of GABOB, designed to function as a prodrug to facilitate its entry into the CNS.[6][7] By masking the polar carboxylic acid group of GABOB with a methyl ester, the lipophilicity of the molecule is increased, which is expected to enhance its ability to cross the BBB. Following its entry into the brain, it is hypothesized that endogenous esterases cleave the methyl ester, releasing the active GABOB molecule to exert its effects on the GABAergic system.[5][6]

This guide provides a comprehensive overview of the proposed function of Methyl 4-amino-3-hydroxybutanoate hydrochloride in the CNS, focusing on its role as a GABOB prodrug. We will delve into its proposed mechanism of action, from BBB penetration to the pharmacodynamics of its active metabolite, GABOB. Furthermore, we will present detailed experimental protocols for researchers to validate this proposed mechanism and explore the therapeutic potential of this compound.

Proposed Mechanism of Action in the Central Nervous System

The CNS function of Methyl 4-amino-3-hydroxybutanoate hydrochloride is predicated on a two-step mechanism: its transport across the BBB followed by its conversion to the active molecule, GABOB.

Step 1: Blood-Brain Barrier Penetration

The conversion of the carboxylic acid in GABOB to a methyl ester in Methyl 4-amino-3-hydroxybutanoate hydrochloride significantly alters its physicochemical properties. This esterification increases the molecule's lipid solubility, a key factor in facilitating passive diffusion across the lipid-rich membranes of the BBB. Studies on other GABA esters have demonstrated that this chemical modification can lead to a substantial increase in brain uptake compared to the parent compound.[6]

Step 2: Enzymatic Hydrolysis to GABOB

Once within the CNS, the methyl ester is proposed to be rapidly hydrolyzed by non-specific carboxylesterases, which are abundant in the brain.[1][8] This enzymatic cleavage removes the methyl group, unmasking the carboxylic acid and releasing the active GABOB. The efficiency of this hydrolysis is critical for the pharmacological activity of the prodrug.[6]

Pharmacodynamics of GABOB

The liberated GABOB is then free to interact with multiple components of the GABAergic system, leading to a net inhibitory effect on neuronal activity.

-

GABA Receptor Agonism: GABOB is an agonist at multiple GABA receptor subtypes. The (R)-enantiomer of GABOB binds to both GABA-A and GABA-B receptors.[3] It also functions as a full agonist at GABA-C receptors.[9] Activation of these receptors leads to an influx of chloride ions (GABA-A and GABA-C) or an efflux of potassium ions (GABA-B), both of which hyperpolarize the neuron and make it less likely to fire an action potential.

-

GABA Uptake Inhibition: GABOB has been shown to inhibit the reuptake of GABA from the synaptic cleft by blocking GABA transporters.[3] This action increases the concentration and prolongs the presence of endogenous GABA in the synapse, thereby enhancing GABAergic transmission.

Potential Therapeutic Applications

Given the known anticonvulsant properties of GABOB, its methyl ester prodrug holds promise for the treatment of epilepsy.[3] By enhancing the delivery of GABOB to the brain, Methyl 4-amino-3-hydroxybutanoate hydrochloride could potentially offer a more effective and potent antiepileptic effect than GABOB itself. Furthermore, due to the central role of GABA in anxiety and mood regulation, this prodrug could be investigated for the treatment of anxiety disorders.[10] Other potential applications could include spasticity and other conditions characterized by neuronal hyperexcitability.

Experimental Protocols for Mechanism Validation

To rigorously test the proposed prodrug mechanism of Methyl 4-amino-3-hydroxybutanoate hydrochloride, a series of in vitro and in vivo experiments are essential.

Protocol 1: In Vitro Hydrolysis Assay in Brain Homogenate

Objective: To confirm that Methyl 4-amino-3-hydroxybutanoate is converted to GABOB in a simulated CNS environment.

Methodology:

-

Prepare Brain Homogenate:

-

Euthanize a rodent (e.g., Sprague-Dawley rat) according to approved animal welfare protocols.

-

Rapidly dissect the whole brain and place it in ice-cold homogenization buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4).

-

Homogenize the brain tissue using a Dounce or Potter-Elvehjem homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant (S1 fraction) and determine the total protein concentration using a standard assay (e.g., Bradford or BCA).

-

-

Incubation:

-

In separate microcentrifuge tubes, add a known concentration of Methyl 4-amino-3-hydroxybutanoate hydrochloride (e.g., 100 µM) to the brain homogenate (e.g., 1 mg/mL protein).

-

As a negative control, incubate the prodrug in buffer alone. As a positive control, incubate a known esterase substrate.

-

Incubate all samples at 37°C in a shaking water bath.

-

-

Time-Course Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot from each reaction tube.

-

Immediately stop the enzymatic reaction by adding an equal volume of ice-cold acetonitrile or perchloric acid to precipitate the proteins.

-

-

Analysis:

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

-

Analyze the supernatant for the concentrations of both Methyl 4-amino-3-hydroxybutanoate and the newly formed GABOB using a validated analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

-

Data Interpretation:

-

Plot the concentrations of the prodrug and GABOB over time. A successful hydrolysis will show a time-dependent decrease in the prodrug concentration with a corresponding increase in the GABOB concentration in the brain homogenate samples, but not in the buffer-only control.

-

Protocol 2: In Vivo Pharmacokinetic Study

Objective: To compare the brain and plasma concentrations of GABOB following systemic administration of either GABOB or Methyl 4-amino-3-hydroxybutanoate hydrochloride.

Methodology:

-

Animal Dosing:

-

Use two groups of rodents (e.g., mice or rats).

-

Administer an equimolar dose of either GABOB or Methyl 4-amino-3-hydroxybutanoate hydrochloride to each group via a systemic route (e.g., intraperitoneal or intravenous injection).

-

-

Sample Collection:

-

At predetermined time points post-administration (e.g., 15, 30, 60, 120, and 240 minutes), euthanize a subset of animals from each group.

-

Collect blood samples (via cardiac puncture) and immediately harvest the brains.

-

Process the blood to obtain plasma.

-

Flash-freeze the brain tissue in liquid nitrogen.

-

-

Sample Preparation and Analysis:

-

Extract GABOB from the plasma and brain tissue samples. Brain tissue will require homogenization and protein precipitation.

-

Quantify the concentration of GABOB in all samples using a validated LC-MS/MS method.

-

-

Data Interpretation:

-

Calculate key pharmacokinetic parameters for GABOB in both plasma and brain for each treatment group (e.g., Cmax, Tmax, AUC).

-

A successful prodrug will result in a significantly higher brain-to-plasma concentration ratio and a higher overall brain exposure (AUC) of GABOB when the methyl ester is administered compared to the administration of GABOB itself.

-

Conclusion

Methyl 4-amino-3-hydroxybutanoate hydrochloride represents a promising prodrug strategy to harness the therapeutic potential of GABOB for CNS disorders. By leveraging esterification to enhance blood-brain barrier penetration, this compound is designed to deliver its active parent molecule to the site of action within the brain. The subsequent multimodal action of GABOB on GABA receptors and transporters offers a powerful mechanism for dampening neuronal hyperexcitability. The experimental frameworks provided in this guide offer a clear path for researchers to validate the proposed mechanism of action and to further explore the pharmacokinetics and pharmacodynamics of this intriguing compound. Successful validation would pave the way for further preclinical and clinical development, potentially offering a new therapeutic option for patients with epilepsy, anxiety, and other debilitating CNS conditions.

References

-

Hinton, T., Chebib, M., & Johnston, G.A.R. (2008). Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABAC receptors. Bioorganic & Medicinal Chemistry Letters, 18(1), 402-404. Available at: [Link]

-

Chang, R. S., & Lotti, V. J. (2017). Targeting Fatty-Acid Amide Hydrolase with Prodrugs for CNS-Selective Therapy. ACS Chemical Neuroscience, 8(11), 2353-2362. Available at: [Link]

-

Shashoua, V. E., Jacob, J. N., Ridge, R., Campbell, A., & Baldessarini, R. J. (1984). Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid. Journal of Medicinal Chemistry, 27(5), 659-664. Available at: [Link]

-

Bock, K., Lundt, I., & Pedersen, C. (1983). Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). Acta Chemica Scandinavica, Series B: Organic Chemistry and Biochemistry, 37b, 341-344. Available at: [Link]

-

PubChem. (n.d.). 4-Amino-3-hydroxybutanoic acid. Retrieved from [Link]

-

Olsen, R. W., & DeLorey, T. M. (1999). GABA and Glycine. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. Available at: [Link]

-

Pan, Y., & Chow, D. S. L. (2013). Sobetirome Prodrug Esters with Enhanced Blood-Brain Barrier Permeability. ACS Medicinal Chemistry Letters, 4(11), 1043-1047. Available at: [Link]

-

Sun, H., & Pang, K. S. (2007). Fundamental Reaction Mechanism for Cocaine Hydrolysis in Human Butyrylcholinesterase. Journal of Physical Chemistry B, 111(38), 11337-11346. Available at: [Link]

-

Kim, J., & Kim, J. (2020). An Updated Review on Pharmaceutical Properties of Gamma-Aminobutyric Acid. Molecules, 25(11), 2678. Available at: [Link]

-

Falch, E., Hedegaard, A., Nielsen, L., et al. (1986). Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations. Journal of Neurochemistry, 47(3), 898-903. Available at: [Link]

-

Pharmaffiliates. (n.d.). 4-Amino-3-hydroxy Butanoic Acid Methyl Ester Hydrochloride. Retrieved from [Link]

-

Wang, Z. J., & Zheng, F. (2016). Catalytic Hydrolysis Mechanism of Cocaine by Human Carboxylesterase 1: An Orthoester Intermediate Slows Down the Reaction. International Journal of Molecular Sciences, 17(10), 1695. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Biochemistry, Gamma Aminobutyric Acid. In StatPearls. Available at: [Link]

-

PubChem. (n.d.). 4-Amino-3-hydroxybutanoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-amino-3-hydroxybutanoate. Retrieved from [Link]

-

Garakani, A., Murrough, J. W., Freire, R. C., et al. (2020). Pharmacology of anxiety disorders: from GABAA to GABAB and beyond. Molecular Psychiatry, 25(10), 2138-2153. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4-Amino-3-hydroxybutanoic acid | C4H9NO3 | CID 2149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Targeting Fatty-Acid Amide Hydrolase with Prodrugs for CNS-Selective Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sobetirome Prodrug Esters with Enhanced Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Fundamental Reaction Mechanism for Cocaine Hydrolysis in Human Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Technical Guide to the Stereochemistry of Methyl 4-amino-3-hydroxybutanoate hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-3-hydroxybutanoate hydrochloride, the methyl ester of γ-amino-β-hydroxybutyric acid (GABOB), is a chiral molecule of significant interest in neuroscience and synthetic chemistry. The presence of a stereocenter at the C3 position gives rise to (R)- and (S)-enantiomers, each possessing distinct biological activities and pharmacological profiles. This technical guide provides an in-depth exploration of the stereochemical attributes of this compound. It details the principles of chirality as they apply to this molecule, outlines authoritative analytical techniques for enantiomeric separation and identification, describes validated protocols for stereoselective synthesis, and discusses the differential biological significance of each enantiomer. This document serves as a comprehensive resource for professionals engaged in the research and development of neurologically active compounds and chiral synthons.

Introduction: The Significance of Chirality

Methyl 4-amino-3-hydroxybutanoate hydrochloride is a derivative of 4-amino-3-hydroxybutanoic acid (GABOB), a known analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] The defining structural feature of this molecule is the chiral carbon at the third position (C3), which is bonded to a hydroxyl group. This single stereocenter means the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-Methyl 4-amino-3-hydroxybutanoate and (S)-Methyl 4-amino-3-hydroxybutanoate.

The seemingly subtle difference in the three-dimensional arrangement of atoms has profound implications for the molecule's interaction with the chiral environment of biological systems, such as enzymes and receptors. It is well-established that enantiomers of a drug can exhibit widely different pharmacological activities, metabolic pathways, and toxicological profiles.[2][3] Therefore, a thorough understanding and control of the stereochemistry of Methyl 4-amino-3-hydroxybutanoate hydrochloride are paramount for its application in drug discovery and development.

This guide will systematically deconstruct the stereochemical aspects of this compound, providing the foundational knowledge and practical methodologies required for its effective study and utilization.

Fundamentals of Stereochemistry

The stereochemical configuration of each enantiomer is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. For Methyl 4-amino-3-hydroxybutanoate, the substituents on the chiral C3 carbon are prioritized as follows:

-

-OH (highest priority)

-

-CH(NH2)CH2COOCH3

-

-CH2NH2

-

-H (lowest priority)

By orienting the molecule with the lowest priority group (-H) pointing away from the observer, the sequence from highest to lowest priority determines the configuration. A clockwise direction corresponds to the (R)-enantiomer, while a counter-clockwise direction indicates the (S)-enantiomer.

| Compound Identification | |

| Systematic Name | Methyl 4-amino-3-hydroxybutanoate hydrochloride |

| Synonyms | Methyl 4-amino-3-hydroxybutyrate HCl, GABOB methyl ester HCl |

| Molecular Formula | C5H12ClNO3 |

| Molecular Weight | 169.61 g/mol [4] |

| CAS Number (Racemic) | 170726-96-2[4] |

Stereoselective Synthesis Strategies

The preparation of enantiomerically pure forms of Methyl 4-amino-3-hydroxybutanoate is a critical objective. Several strategies have been developed, primarily involving the use of chiral starting materials or asymmetric reactions.[5]

Protocol: Synthesis of (R)-Methyl 4-amino-3-hydroxybutanoate from (R)-4-chloro-3-hydroxybutyrate

This protocol is adapted from synthetic strategies involving the conversion of chiral halo-alcohols.[5][6]

Step 1: Azide Formation

-

Dissolve ethyl (R)-4-chloro-3-hydroxybutyrate in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Add sodium azide (NaN3) in excess (e.g., 1.5 equivalents).

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

After cooling, quench the reaction with water and extract the product, ethyl (R)-4-azido-3-hydroxybutyrate, with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Reduction of the Azide

-

Dissolve the crude azide from the previous step in methanol or ethanol.

-

Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C, 10%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC for the disappearance of the azide.

-

Once complete, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield ethyl (R)-4-amino-3-hydroxybutyrate.

Step 3: Esterification and Salt Formation

-

To form the methyl ester hydrochloride, the resulting amino ester can be subjected to transesterification in methanol with catalytic acid, followed by treatment with methanolic HCl.

-

Alternatively, the parent amino acid, (R)-GABOB, can be synthesized and then esterified.[7][8] For instance, refluxing (R)-GABOB in methanol with thionyl chloride (SOCl2) will yield the desired Methyl (R)-4-amino-3-hydroxybutanoate hydrochloride.

-

The final product is typically isolated as a crystalline solid after precipitation or crystallization from a suitable solvent system (e.g., methanol/ether).

Analytical Techniques for Stereochemical Determination

Resolving and quantifying the enantiomers of Methyl 4-amino-3-hydroxybutanoate hydrochloride requires specialized analytical techniques. Chromatographic methods are the most powerful and widely used for this purpose.[9][10][11]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the cornerstone technique for separating enantiomers.[9] This is typically achieved through the use of a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer.

Principle of Separation: The CSP creates a transient diastereomeric complex with each enantiomer. The difference in the stability of these complexes leads to different retention times on the column, allowing for their separation. For a polar, amino-functionalized compound like the target molecule, polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective.[11][12]

Experimental Protocol: Chiral HPLC Analysis

-

Column: Chiral Stationary Phase column (e.g., Astec CHIROBIOTIC T, which uses teicoplanin as a chiral selector).[12]

-

Mobile Phase: A mixture of an organic modifier (e.g., methanol, ethanol, or acetonitrile) and an aqueous buffer with an acidic additive (e.g., 0.1% trifluoroacetic acid or formic acid). The ratio is critical and must be optimized. For instance, a starting point could be 80:20 Methanol:Water with 0.1% Formic Acid.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Temperature: Ambient or controlled (e.g., 25 °C).

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or Mass Spectrometry (MS) for enhanced sensitivity and specificity.

-

Sample Preparation: Dissolve the Methyl 4-amino-3-hydroxybutanoate hydrochloride sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Self-Validation: A successful separation will show two distinct, well-resolved peaks for a racemic sample. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100

Caption: Workflow for Chiral HPLC Analysis.

Gas Chromatography (GC) with Chiral Columns

For more volatile derivatives, chiral GC is an alternative.[13] The amine and hydroxyl groups would typically require derivatization (e.g., acylation or silylation) to increase volatility and improve chromatographic performance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR cannot distinguish between enantiomers, the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) can induce diastereomeric differences that are observable in the NMR spectrum.[14] A CDA reacts with the enantiomers to form diastereomers, which have distinct NMR spectra. A CSA forms transient, weak complexes with the enantiomers, leading to differential chemical shifts.

Biological Significance of (R)- and (S)-Enantiomers

The stereochemistry of GABOB and its derivatives is crucial to their biological function. As with many neurologically active compounds, one enantiomer often exhibits significantly higher potency or a different pharmacological profile than the other.[15]

While specific data for the methyl ester is less common in public literature, the activity of the parent compound, GABOB, provides a strong precedent. Research has shown that the enantiomers of GABOB can have different effects on the GABAergic system. For instance, in many biological systems, one enantiomer will bind more effectively to a target receptor or be a better substrate for an enzyme. This differential activity is fundamental to modern drug design, where the development of single-enantiomer drugs aims to maximize therapeutic effects while minimizing off-target side effects.[3]

| Enantiomer | Reported Biological Activity Context (based on GABOB) |

| (R)-GABOB | Often reported as the more biologically active enantiomer in various neurological contexts. It has been investigated for its effects on the central nervous system.[5] |

| (S)-GABOB | Generally shows lower activity compared to the (R)-enantiomer at GABA receptors, but may have other, distinct biological roles.[15] |

The development of stereoselective syntheses for compounds like Methyl 4-amino-3-hydroxybutanoate hydrochloride is driven by the need to isolate the more active and safer enantiomer for therapeutic use.[7]

Caption: Differential Binding of Enantiomers.

Conclusion

The stereochemistry of Methyl 4-amino-3-hydroxybutanoate hydrochloride is a critical determinant of its biological function and therapeutic potential. The existence of (R)- and (S)-enantiomers necessitates the use of precise stereoselective synthetic methods and robust analytical techniques for their separation and characterization. Chiral HPLC stands out as the primary tool for enantiomeric resolution and quality control. As the pharmaceutical industry continues to move towards single-enantiomer drugs to improve safety and efficacy, a comprehensive understanding of the principles and methodologies outlined in this guide is essential for any scientist or researcher working with this important chiral molecule.

References

-

methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride | C5H12ClNO3 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB) - SciSpace. Acta Chemica Scandinavica. Available at: [Link]

-

Synthesis, conformation and biological evaluation of the enantiomers of 3-fluoro-gamma-aminobutyric acid ((R)- and (S)-3F-GABA): an analogue of the neurotransmitter GABA - PubMed. National Center for Biotechnology Information. Available at: [Link]

-

Chiral HPLC Separations - Phenomenex. Phenomenex. Available at: [Link]

-

Natural Enantiomers: Occurrence, Biogenesis and Biological Properties - MDPI. MDPI. Available at: [Link]

-

4-Amino-3-hydroxybutanoic acid | C4H9NO3 | CID 2149 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Advances in chiral analysis: from classical methods to emerging technologies. Royal Society of Chemistry. Available at: [Link]

-

Short synthesis of (R)- and (S)-4-amino-3-hydroxybutyric acid (GABOB) - ResearchGate. ResearchGate. Available at: [Link]

-

Biological Activities of the Alkaloids of the Calabar Bean - ResearchGate. ResearchGate. Available at: [Link]

- CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate - Google Patents. Google Patents.

-

A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]

-

Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - MDPI. MDPI. Available at: [Link]

-

Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid - PubMed. National Center for Biotechnology Information. Available at: [Link]

-

Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

-

Alternative abiogenesis scenarios - Wikipedia. Wikipedia. Available at: [Link]

-

4-amino-3-hydroxy-3-methylbutanoic acid hydrochloride (C5H11NO3) - PubChemLite. PubChemLite. Available at: [Link]

-

R Flurbiprofen - Massive Bio. Massive Bio. Available at: [Link]

-

Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. LCGC International. Available at: [Link]

- US4886908A - Method of preparing (R)-4-amino-3-hydroxybutyric acid - Google Patents. Google Patents.

-

Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography - AVESİS. AVESIS. Available at: [Link]

-

Methyl 3-amino-4-hydroxybenzoate | C8H9NO3 | CID 10815 - PubChem. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. 4-Amino-3-hydroxybutanoic acid | C4H9NO3 | CID 2149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. massivebio.com [massivebio.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate - Google Patents [patents.google.com]

- 7. scispace.com [scispace.com]

- 8. US4886908A - Method of preparing (R)-4-amino-3-hydroxybutyric acid - Google Patents [patents.google.com]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. gcms.cz [gcms.cz]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, conformation and biological evaluation of the enantiomers of 3-fluoro-gamma-aminobutyric acid ((R)- and (S)-3F-GABA): an analogue of the neurotransmitter GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Experimental protocol for using Methyl 4-amino-3-hydroxybutanoate hydrochloride

Initiating Data Collection

I'm starting by casting a wide net. My initial focus is gathering detailed data on Methyl 4-amino-3-hydroxybutanoate hydrochloride, concentrating on its chemical characteristics, how well it dissolves, and its usual uses in scientific research and drug creation. I'm prioritizing understanding its behavior and potential applications.

Defining Search Criteria

I'm now refining my approach. I will conduct in-depth searches to gather data on the compound's properties, like stability and solubility, and its uses in research and drug development. I'm also looking for established protocols, emphasizing preparation, handling, and application in assays. I will examine mechanisms of action and signaling pathways. I'm focusing on peer-reviewed sources for scientific validity and will begin organizing the application note.

Outlining Information Gathering

I'm now starting a detailed search, aiming to gather comprehensive data on Methyl 4-amino-3-hydroxybutanoate hydrochloride, focusing on its properties, stability, and applications in both research and drug development. I will prioritize established protocols, especially those involving preparation, handling, and application in assays. I'm also examining its mechanisms of action, and I'm ensuring all data comes from credible, peer-reviewed sources. I'm starting to structure the application note, starting with an introduction.

Application Notes and Protocols for the Investigation of Methyl 4-amino-3-hydroxybutanoate hydrochloride as a Potential Renin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting Renin

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2] Renin, an aspartyl protease primarily synthesized and secreted by the juxtaglomerular cells of the kidney, catalyzes the first and rate-limiting step of this pathway.[2] It cleaves its only known substrate, angiotensinogen, to form the decapeptide angiotensin I.[1][2] Angiotensin I is subsequently converted to the potent vasoconstrictor, angiotensin II, by the Angiotensin-Converting Enzyme (ACE).[2][3] The physiological consequences of angiotensin II production are significant, including vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure.[2][3]

Given its pivotal role, the inhibition of renin presents a highly attractive therapeutic strategy for the management of hypertension and other cardiovascular diseases.[4] Direct renin inhibitors bind to the active site of the enzyme, preventing the initial cleavage of angiotensinogen and thereby blocking the entire downstream cascade. This upstream regulation offers a potentially more complete blockade of the RAAS compared to ACE inhibitors or angiotensin II receptor blockers (ARBs).

This document provides a comprehensive guide for the initial investigation of a novel small molecule, Methyl 4-amino-3-hydroxybutanoate hydrochloride, as a putative renin inhibitor. While there is no established literature confirming this specific activity, its structural features warrant exploratory screening. These protocols are designed to provide a robust framework for determining its potential inhibitory activity and characterizing its mechanism of action.

Physicochemical Properties of Methyl 4-amino-3-hydroxybutanoate hydrochloride

A thorough understanding of the test compound's properties is fundamental to designing and interpreting any biological assay.

| Property | Value | Source |

| CAS Number | 170726-96-2 | |

| Molecular Formula | C₅H₁₂ClNO₃ | |

| Molecular Weight | 169.61 g/mol | |

| Solubility | To be determined experimentally in assay buffer. | N/A |

| Storage | Store in a dark, inert atmosphere at room temperature. | |

| Purity | ≥97.0% |

Note on Solubility: The solubility of Methyl 4-amino-3-hydroxybutanoate hydrochloride in the chosen assay buffer is a critical parameter that must be determined empirically. Poor solubility can lead to inaccurate and irreproducible results. It is recommended to prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then perform serial dilutions in the assay buffer to determine the highest concentration that remains in solution.

Safety and Handling

Based on data for structurally related compounds, Methyl 4-amino-3-hydroxybutanoate hydrochloride should be handled with care. It is predicted to be a skin and eye irritant.[5][6]

General Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area, preferably a chemical fume hood.[7]

-

Avoid inhalation of dust or powder.

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][7]

-

Protect from light and moisture.

The Renin-Angiotensin-Aldosterone System (RAAS) Pathway

The following diagram illustrates the central role of renin in the RAAS cascade and the point of intervention for a direct renin inhibitor.

Caption: The Renin-Angiotensin-Aldosterone System and the site of action for a direct renin inhibitor.

Experimental Workflow for Screening Potential Renin Inhibitors

A systematic approach is crucial when evaluating a novel compound for enzymatic inhibition. The following workflow outlines the key stages, from initial screening to more detailed kinetic analysis.

Caption: A stepwise workflow for the evaluation of a potential renin inhibitor.

Protocols for In Vitro Renin Inhibition Assays

The following protocols are based on a fluorometric assay format, which is a common and sensitive method for measuring renin activity. These assays typically utilize a synthetic peptide substrate that is quenched until cleaved by renin, releasing a fluorescent signal.

Protocol 1: Primary Screening of Methyl 4-amino-3-hydroxybutanoate hydrochloride

Objective: To determine if Methyl 4-amino-3-hydroxybutanoate hydrochloride exhibits any inhibitory activity against human recombinant renin at a single, high concentration.

Materials:

-

Human recombinant renin

-

Fluorogenic renin substrate (e.g., a FRET-based peptide)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

-

Methyl 4-amino-3-hydroxybutanoate hydrochloride

-

Known renin inhibitor (e.g., Aliskiren) as a positive control

-

DMSO (for dissolving compounds)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of Methyl 4--amino-3-hydroxybutanoate hydrochloride in DMSO. Similarly, prepare a stock solution of the positive control inhibitor (Aliskiren).

-

Assay Plate Setup:

-

Blank (No Enzyme) Wells: Add assay buffer and substrate.

-

100% Activity (No Inhibitor) Wells: Add assay buffer, renin, and DMSO (at the same final concentration as the inhibitor wells).

-

Test Compound Wells: Add assay buffer, renin, and the test compound to a final concentration of 100 µM.

-

Positive Control Wells: Add assay buffer, renin, and the positive control inhibitor.

-

-

Pre-incubation: Pre-incubate the plate with the enzyme and inhibitors for 10-15 minutes at 37°C.

-

Reaction Initiation: Add the fluorogenic renin substrate to all wells to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity every 5 minutes for 30-60 minutes (e.g., λex = 540 nm / λem = 590 nm).

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Calculate the percent inhibition using the following formula: % Inhibition = [1 - (Rate of Test Compound Well / Rate of 100% Activity Well)] * 100

-

Protocol 2: Dose-Response and IC₅₀ Determination

Objective: To determine the concentration of Methyl 4-amino-3-hydroxybutanoate hydrochloride that inhibits 50% of renin activity (IC₅₀).

Procedure:

-

Serial Dilutions: Prepare serial dilutions of the Methyl 4-amino-3-hydroxybutanoate hydrochloride stock solution in DMSO, followed by dilution in assay buffer to achieve a range of final concentrations (e.g., from 100 µM down to 1 nM).

-

Assay Setup: Set up the assay plate as described in Protocol 1, but with the range of inhibitor concentrations.

-

Data Collection and Analysis:

-

Measure the reaction rates for each inhibitor concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

Protocol 3: Investigating the Mechanism of Inhibition

Objective: To determine the mode of renin inhibition (e.g., competitive, non-competitive, or uncompetitive) by Methyl 4-amino-3-hydroxybutanoate hydrochloride.

Procedure:

-

Varying Substrate Concentrations: Perform the renin activity assay with several fixed concentrations of the test inhibitor and a range of substrate concentrations.

-

Data Analysis:

-

Calculate the initial reaction velocities for each combination of inhibitor and substrate concentration.

-

Generate a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) or a Michaelis-Menten plot.

-

Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor to elucidate the mechanism of inhibition.

-

Interpreting the Results

-

Primary Screen: Significant inhibition (typically >50%) at the screening concentration warrants further investigation.

-

IC₅₀ Value: A lower IC₅₀ value indicates a more potent inhibitor. This value is crucial for comparing the potency of different compounds.

-

Mechanism of Inhibition: Understanding how the compound interacts with the enzyme and substrate provides valuable insights for lead optimization in drug discovery.

Conclusion

These application notes provide a structured and robust framework for the initial in vitro evaluation of Methyl 4-amino-3-hydroxybutanoate hydrochloride as a potential renin inhibitor. By following these protocols, researchers can obtain reliable data on its inhibitory activity and mechanism of action, which will be crucial in determining its potential as a therapeutic agent for hypertension and related cardiovascular disorders.

References

-

Australian Prescriber. (2009). Renin inhibitors - mechanisms of action. Therapeutic Guidelines. [Link]

-

Wikipedia. (2023). Renin inhibitor. In Wikipedia. [Link]

-

PubChem. (n.d.). Methyl 2-amino-3-hydroxybutanoate hydrochloride. National Center for Biotechnology Information. [Link]

-

CV Pharmacology. (n.d.). Renin Inhibitors. [Link]

-

PubChem. (n.d.). 4-Amino-3-hydroxybutanoate. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 4-Amino-3-methylbutanoic acid hydrochloride. National Center for Biotechnology Information. [Link]

-

AHH Chemical Co., Ltd. (2026). Navigating Regulations: Safety and Handling of Methyl 2-amino-3-nitrobenzoate. [Link]

-

PubChem. (n.d.). Methyl 3-amino-4-hydroxybenzoate. National Center for Biotechnology Information. [Link]

-

Osmosis from Elsevier. (2024). ACE inhibitors, ARBs, and direct renin inhibitors

pharmacology. YouTube. [Link] -

PubChem. (n.d.). 4-amino-3-hydroxy-3-methylbutanoic acid hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Methyl 3-hydroxybutyrate. National Center for Biotechnology Information. [Link]

-

RxList. (2021). Renin Inhibitors/Combos. [Link]

Sources

- 1. 4-Amino-3-hydroxybutanoate | C4H8NO3- | CID 5461129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. Methyl 3-hydroxybutyrate | C5H10O3 | CID 15146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 2-amino-3-hydroxybutanoate hydrochloride | C5H12ClNO3 | CID 16220060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Amino-3-methylbutanoic acid hydrochloride | C5H12ClNO2 | CID 13633386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. nbinno.com [nbinno.com]

Application Notes & Protocols: Strategic Synthesis of Piperidine Derivatives from Methyl 4-amino-3-hydroxybutanoate Hydrochloride

Authored by: A Senior Application Scientist

Abstract: The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and ability to interact with diverse biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic preparation of functionalized piperidine derivatives, starting from the readily available chiral building block, Methyl 4-amino-3-hydroxybutanoate hydrochloride. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and offer insights into the critical decision-making processes that govern successful synthesis in this area.

Introduction: The Significance of the Piperidine Moiety and the Strategic Value of Methyl 4-amino-3-hydroxybutanoate Hydrochloride

The piperidine ring is a privileged scaffold in drug discovery, integral to the structure of numerous approved drugs, including analgesics, antipsychotics, and antihistamines. Its prevalence stems from its ability to confer improved metabolic stability, aqueous solubility, and lipophilicity to lead compounds, while also providing a three-dimensional framework for precise substituent orientation.

Methyl 4-amino-3-hydroxybutanoate hydrochloride serves as an excellent and versatile starting material for the synthesis of chiral piperidine derivatives. Its key features include:

-

Pre-installed Chirality: The inherent stereocenter at the 3-position allows for the synthesis of enantiomerically pure piperidines, which is crucial for specificity in drug-target interactions.

-

Orthogonal Functionality: The presence of an amino group, a hydroxyl group, and a methyl ester provides multiple handles for selective chemical modifications, enabling the introduction of diverse substituents and the construction of complex molecular architectures.

This guide will focus on a robust and widely applicable synthetic strategy: the reductive amination of a protected amino aldehyde derived from our starting material.

Overall Synthetic Strategy: A Multi-Step Approach to Functionalized Piperidines

The transformation of Methyl 4-amino-3-hydroxybutanoate hydrochloride into a functionalized piperidine derivative is a multi-step process that requires careful planning and execution. The general workflow is outlined below:

Application Note: A Robust and Validated LC-MS/MS Protocol for the Quantification of Methyl 4-amino-3-hydroxybutanoate Hydrochloride in Human Plasma

Abstract

This application note presents a detailed, reliable, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Methyl 4-amino-3-hydroxybutanoate hydrochloride in human plasma. This small, polar molecule presents unique challenges for retention and detection. The protocol herein addresses these challenges through the application of Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry, a powerful technique for the analysis of polar compounds[1][2][3][4]. A simple and efficient protein precipitation step is employed for sample preparation. The method is designed to meet the stringent requirements for bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring data integrity and reliability for clinical and preclinical research.

Introduction: The Analytical Challenge

Methyl 4-amino-3-hydroxybutanoate is a small, polar, and hydrophilic molecule. Such compounds are notoriously difficult to retain and resolve using conventional reversed-phase liquid chromatography due to their limited interaction with non-polar stationary phases[1]. This application note provides a comprehensive protocol that overcomes these analytical hurdles, offering a robust and reproducible method for researchers, scientists, and drug development professionals. The hydrochloride salt form of the analyte is expected to be soluble in polar solvents such as water, methanol, and to a lesser extent, acetonitrile, facilitating straightforward preparation of standards and quality control samples.

Experimental

Materials and Reagents

-

Analyte: Methyl 4-amino-3-hydroxybutanoate hydrochloride (CAS: 170726-96-2, Molecular Formula: C₅H₁₂ClNO₃, Molecular Weight: 169.61 g/mol )

-

Internal Standard (IS): Methyl 4-amino-3-hydroxybutanoate-d3 hydrochloride (Molecular Formula: C₅H₉D₃ClNO₃, Molecular Weight: 172.63 g/mol )[5]. The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variability during sample preparation and injection[6].

-